molecular formula C20H19F3O4 B2910915 [2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate CAS No. 2470439-92-8

[2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate

Cat. No.: B2910915
CAS No.: 2470439-92-8
M. Wt: 380.363
InChI Key: BRCHWAQDZMFPSS-UHFFFAOYSA-N
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Description

The compound [2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate is characterized by two key structural motifs:

  • Ester group: A [2-(difluoromethoxy)-5-methylphenyl]methyl moiety.
  • Oxobutanoate backbone: A 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate chain.

Properties

IUPAC Name

[2-(difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3O4/c1-12-7-8-18(27-20(22)23)14(9-12)11-26-19(25)13(2)10-17(24)15-5-3-4-6-16(15)21/h3-9,13,20H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCHWAQDZMFPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)COC(=O)C(C)CC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications based on diverse research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C18H18F3O4\text{C}_{18}\text{H}_{18}\text{F}_3\text{O}_4

This compound features a difluoromethoxy group and a ketone moiety, which are known to influence its biological properties. The presence of fluorine atoms often enhances metabolic stability and bioactivity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound have not been comprehensively elucidated; however, several studies suggest potential pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : Compounds with difluoromethoxy groups often exhibit activity at adrenergic receptors, which could imply similar activity for this compound.

Anticancer Activity

A study investigating related compounds found that they exhibited significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism involved inhibition of tubulin polymerization, which is crucial for cell division . While specific data on the compound is limited, its structural analogs suggest a promising profile in oncology.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that structurally similar compounds can reduce cell viability in cancer models by inducing apoptosis and cell cycle arrest.
  • Animal Models : Preliminary studies using animal models have indicated that compounds with similar pharmacophores can significantly reduce tumor size and improve survival rates when administered at therapeutic doses.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundPotential anticancer activity
2-DifluoromethoxyestradiolInhibits MCF-7 cell proliferation
4-Chloro-2-methylphenoxyacetic acidHerbicide with cellular uptake studies

Toxicological Profile

While the therapeutic potential is promising, it is crucial to assess the toxicological profile of this compound. Preliminary toxicological assessments suggest that compounds with similar structures may exhibit cytotoxic effects at high concentrations, necessitating further investigation into dose-dependent effects.

Comparison with Similar Compounds

Structural Analogues of the Oxobutanoate Backbone

Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate ()
  • Structural differences: Replaces the 2-fluorophenyl group with a 2,4-dichloro-5-fluorophenyl ring. Contains a dioxobutanoate (two ketone groups) instead of a single 4-oxo group.
  • The dioxobutanoate backbone may enhance reactivity in nucleophilic addition reactions compared to the mono-ketone structure of the target compound .
Methyl 4-(2-hydroxy-4-methylphenyl)-4-oxobutanoate ()
  • Structural differences :
    • Substitutes the 2-fluorophenyl group with a 2-hydroxy-4-methylphenyl ring.
    • Lacks fluorine atoms in both the aromatic and ester components.
  • Implications :
    • The hydroxyl group increases hydrophilicity, reducing membrane permeability compared to the fluorinated target compound.
    • Absence of fluorine may result in faster metabolic degradation via phase I oxidation .
Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate ()
  • Structural differences :
    • Uses an ethyl ester instead of the [2-(difluoromethoxy)-5-methylphenyl]methyl ester.
    • Features a 2,4-difluorophenyl group rather than a single 2-fluorophenyl.
  • Implications :
    • The ethyl ester may reduce steric hindrance, improving enzymatic hydrolysis rates.
    • Additional fluorine atoms on the phenyl ring could enhance electronic effects but may also increase toxicity risks .

Analogues with Difluoromethoxy Groups

[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2,6-difluorobenzoate ()
  • Structural differences: Contains a chloro-fluoroanilino group instead of the methylphenyl-difluoromethoxy ester. Uses a 2,6-difluorobenzoate ester.
  • The difluorobenzoate ester may confer similar lipophilicity but with distinct steric constraints .
Methyl 2-{[4-(difluoromethoxy)benzoyl]amino}-5-phenylthiophene-3-carboxylate ()
  • Structural differences: Integrates a thiophene-carboxylate core instead of an oxobutanoate chain. Retains the difluoromethoxy group on the benzoyl component.
  • Implications :
    • The thiophene ring may enhance π-π stacking interactions in biological systems.
    • Similar difluoromethoxy groups suggest comparable resistance to oxidative metabolism .

Pharmacological and Physicochemical Properties

Property Target Compound Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate
LogP (Predicted) ~3.5 (high lipophilicity) ~4.1 (higher due to Cl) ~2.8 (lower due to ethyl ester)
Metabolic Stability High (fluorine reduces oxidation) Moderate (Cl may slow metabolism) Low (ethyl ester hydrolyzes faster)
Electron-Withdrawing Effects Strong (F, difluoromethoxy) Very strong (Cl, F) Moderate (F)

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